REACTION_CXSMILES
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C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.Cl.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:18][NH2:19]>CCO>[NH2:9][C:8]1[N:18]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[Cl:11])[N:19]=[CH:4][C:5]=1[C:6]#[N:7] |f:1.2|
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Name
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|
Quantity
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5.77 g
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Type
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reactant
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Smiles
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C(C)OC=C(C#N)C#N
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Name
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1-(2-chlorophenyl)hydrazine hydrochloride
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Quantity
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8.05 g
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Type
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reactant
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Smiles
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Cl.ClC1=C(C=CC=C1)NN
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Name
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TEA
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Quantity
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6.58 mL
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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56 mL
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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The volatile solvents were removed under reduced pressure
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Type
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DISSOLUTION
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Details
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The brown reside was dissolved in EtOAc
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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NC1=C(C=NN1C1=C(C=CC=C1)Cl)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |